3-Chloro-N-1,3-thiazol-2-ylpropanamide
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Overview
Description
3-Chloro-N-1,3-thiazol-2-ylpropanamide is a useful research compound. Its molecular formula is C6H7ClN2OS and its molecular weight is 190.65. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antifungal Agents : Derivatives of thiazole, including those related to "3-Chloro-N-(1,3-thiazol-2-yl)propanamide," have been synthesized and investigated for their antimicrobial activity. Specific compounds demonstrated significant antibacterial activity, while others displayed anticandidal effects against various strains. Additionally, some derivatives showed cytotoxic activity against human leukemia cells, indicating potential for therapeutic applications (Dawbaa et al., 2021).
Urease Inhibitory Potential : A novel series of bi-heterocyclic propanamides exhibited promising activity against the urease enzyme, an important target for the treatment of infections caused by urease-producing bacteria. These compounds were found to be less cytotoxic, suggesting their suitability as therapeutic agents (Abbasi et al., 2020).
Agricultural Science Applications
- Herbicidal Activity : Certain thiazole derivatives have shown effectiveness as herbicides. The crystal structure and herbicidal activity of these compounds were determined, indicating their potential in agricultural applications to control unwanted vegetation (Liu et al., 2007).
Material Science Applications
- Synthesis and Characterization of New Compounds : The synthesis and physicochemical characterization of thiazole derivatives have contributed to the development of materials with potential applications in various fields. These include psychotropic, anti-inflammatory, and cytotoxic activities, providing insights into the design of new materials with specific biological activities (Zablotskaya et al., 2013).
Safety and Hazards
According to Sigma-Aldrich, “3-Chloro-N-(1,3-thiazol-2-yl)propanamide” has the following hazard statements: H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, and H319 - Causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting potential targets could be enzymes or receptors involved in pain and inflammation pathways.
Biochemical Pathways
Based on the observed analgesic and anti-inflammatory activities of similar compounds , it can be hypothesized that the compound may influence pathways related to pain perception and inflammation.
Result of Action
Based on the activities of similar compounds , it can be inferred that the compound may exert analgesic and anti-inflammatory effects at the molecular and cellular levels.
Properties
IUPAC Name |
3-chloro-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1-2H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVBJWYICRJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.